1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole
Overview
Description
1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole is a heterocyclic compound that features both a benzimidazole and a thiazole ring. These structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various effects, such as antimicrobial, antifungal, antiviral, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole typically involves the condensation of appropriate benzimidazole and thiazole derivatives. One common method includes the reaction of 1-methylbenzimidazole with 2-bromo-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole or thiazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated benzimidazole or thiazole derivatives.
Scientific Research Applications
1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad-spectrum antimicrobial and antiparasitic activities.
Thiazole derivatives: Exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole is unique due to the combination of both benzimidazole and thiazole rings in its structure, which may confer enhanced biological activity and specificity compared to compounds containing only one of these rings.
This compound’s dual-ring structure allows it to interact with a wider range of biological targets, making it a versatile molecule in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-methyl-2-[(1-methylbenzimidazol-2-yl)methyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-9-8-17-13(14-9)7-12-15-10-5-3-4-6-11(10)16(12)2/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVGNTYYIGISAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2=NC3=CC=CC=C3N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407184 | |
Record name | 1-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61690-08-2 | |
Record name | 1-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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